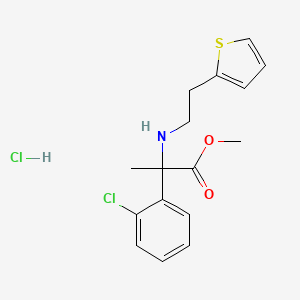
4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide is a chemical compound that belongs to the class of organic iodides It is characterized by the presence of a hydrazinecarbonyl group attached to a trimethylbenzenaminium core, with an iodide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide typically involves the reaction of 4-(hydrazinecarbonyl)benzenamine with trimethylamine in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Synthesis of 4-(hydrazinecarbonyl)benzenamine by reacting 4-nitrobenzenamine with hydrazine hydrate.
Step 2: Reaction of 4-(hydrazinecarbonyl)benzenamine with trimethylamine in the presence of hydroiodic acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide can undergo various types of chemical reactions, including:
Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted benzenaminium derivatives.
Scientific Research Applications
4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. Additionally, the trimethylbenzenaminium core can interact with various receptors and enzymes, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(hydrazinecarbonyl)benzenamine
- N,N,N-trimethylbenzenaminium iodide
- 4-(hydrazinecarbonyl)-N,N-dimethylbenzenaminium chloride
Uniqueness
4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide is unique due to the combination of its hydrazinecarbonyl group and trimethylbenzenaminium core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16IN3O |
|---|---|
Molecular Weight |
321.16 g/mol |
IUPAC Name |
[4-(hydrazinecarbonyl)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C10H15N3O.HI/c1-13(2,3)9-6-4-8(5-7-9)10(14)12-11;/h4-7H,11H2,1-3H3;1H |
InChI Key |
NKHCJAWMYMPMEG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C(=O)NN.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



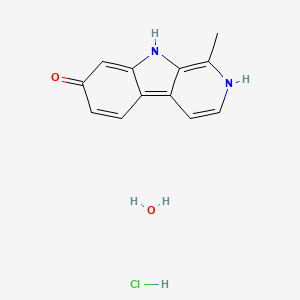

![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)
![1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13402429.png)


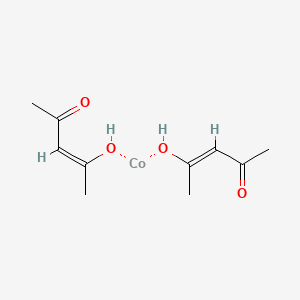
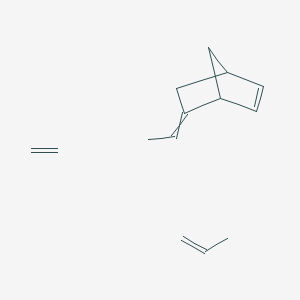
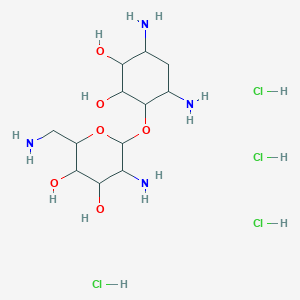
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)
![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)
